1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride
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Overview
Description
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is a chemical compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions using diazo compounds and subsequent functional group transformations to introduce the desired amino and carboxamide groups. The use of protective groups and subsequent deprotection steps are common in these processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, amides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and as a conformationally restricted analog of natural amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of peptidomimetics and antiviral agents.
Industry: It is used in the development of new materials with unique properties due to its rigid cyclopropane ring structure
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides a rigid framework that can influence the binding affinity and specificity of the compound to its targets. This rigidity can enhance the compound’s stability and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropanecarboxylic acid: A related compound with similar structural features but different functional groups.
N-methylcyclopropane carboxamide: Another similar compound with variations in the amino and carboxamide groups.
Uniqueness
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is unique due to its combination of a cyclopropane ring with both amino and carboxamide functional groups. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
2731011-31-5 |
---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.6 |
Purity |
0 |
Origin of Product |
United States |
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